PARP-1 Inhibitory Potency: 70-Fold Enhancement over Unsubstituted Isoquinolin-1-one and 18-Fold over 5-Amino Analog
6-Bromo-7-fluoro-2H-isoquinolin-1-one inhibits human recombinant PARP-1 with an IC50 of 100 nM in an ELISA-based assay after 1-hour incubation [1]. In contrast, the unsubstituted isoquinolin-1(2H)-one scaffold exhibits an IC50 of 7,000 nM (7 µM) in a PARP inhibition assay [2], representing a 70-fold potency gain conferred by the 6-bromo-7-fluoro substitution. The 5-amino analog (5-AIQ) shows an intermediate IC50 of 1,820 nM (1.82 µM) [3], indicating that the 6,7-dihalogenation pattern provides a 18-fold potency advantage over even a potent amino-substituted comparator.
| Evidence Dimension | PARP-1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 100 nM |
| Comparator Or Baseline | Isoquinolin-1(2H)-one: 7,000 nM; 5-Amino-1,2-dihydroisoquinolin-1-one: 1,820 nM |
| Quantified Difference | 70-fold lower IC50 vs. unsubstituted; 18-fold lower vs. 5-amino analog |
| Conditions | Inhibition of human recombinant PARP-1 after 1 hr by ELISA (for target compound); PARP inhibition assay for unsubstituted; scintillation proximity assay for 5-amino analog |
Why This Matters
This substantial potency difference allows researchers to achieve effective PARP-1 inhibition at lower compound concentrations, reducing off-target effects and enabling more robust in vitro and in vivo target engagement studies.
- [1] BindingDB. Entry BDBM50018753 (CHEMBL3291324): 6-bromo-7-fluoro-2H-isoquinolin-1-one. View Source
- [2] BindingDB. Entry BDBM50068775: isoquinolin-1(2H)-one. View Source
- [3] BindingDB. Entry BDBM27503: 5-aminoisoquinolin-1(2H)-one. View Source
